Benzamide, 2-(methylamino)-N-2-propenyl-

TRPV1 pharmacology electrophysiology acid-sensing ion channels

TRPV1 researchers relying on capsazepine face confounding off-target Ih and VGCC blockade that obscures channel-specific pharmacology. SB-366791 (CAS 68614-89-1) is a high-affinity competitive TRPV1 antagonist (IC50=5.7 nM) explicitly developed to eliminate these liabilities. • Multimodal inhibition: blocks capsaicin-, noxious heat (50°C)-, and proton (pH 5)-mediated TRPV1 activation-unlike capsazepine which fails at acidic pH • Clean electrophysiology profile: no Ih or VGCC blockade at effective concentrations; reduces sEPSC frequency in inflamed spinal cord slices by ~34% without affecting amplitude • Structurally validated: cryo-EM complex with human TRPV1 confirms vanilloid-site binding and allosteric inhibitory mechanism Supplied as ≥98% pure powder with reliable global shipping.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 68614-89-1
Cat. No. B14463498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 2-(methylamino)-N-2-propenyl-
CAS68614-89-1
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCNC1=CC=CC=C1C(=O)NCC=C
InChIInChI=1S/C11H14N2O/c1-3-8-13-11(14)9-6-4-5-7-10(9)12-2/h3-7,12H,1,8H2,2H3,(H,13,14)
InChIKeyYEFPOMVTYZIKHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SB-366791 TRPV1 Antagonist Overview


Benzamide, 2-(methylamino)-N-2-propenyl-, commonly known as SB-366791 (CAS: 472981-92-3; also cataloged under 68614-89-1 as N-Allyl-2-(methylamino)benzamide) , is a cinnamamide-derived, high-affinity competitive antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel [1]. Identified via high-throughput screening of a large chemical library, SB-366791 exhibits nanomolar potency against TRPV1 and an improved selectivity profile compared to earlier-generation antagonists [1]. It functions as a multimodal antagonist capable of inhibiting TRPV1 activation by capsaicin, noxious heat (50 °C), and—unlike capsazepine—acid (proton)-mediated gating [1]. SB-366791 has been structurally resolved in complex with human TRPV1 via cryo-EM, confirming its binding to the vanilloid site and allosteric inhibitory mechanism [2].

Antagonism Profile Multimodal TRPV1 block (capsaicin, heat, acid)
Selectivity Context Reported clean off-target profile vs. early antagonists
Structural Insight Cryo-EM resolved binding to human TRPV1 vanilloid site

SB-366791 Selectivity vs. Other Antagonists


Although multiple TRPV1 antagonists share the same nominal target, their experimental utility diverges sharply due to differences in selectivity, modality-specific antagonism, and off-target activity [1]. Early-generation compounds such as capsazepine exhibit non-selective blockade of voltage-gated calcium channels and hyperpolarization-activated currents (Ih) that confound interpretation of TRPV1-specific pharmacology [1]. Other widely used antagonists, including BCTC and AMG9810, display distinct functional signatures in inflammatory and neuropathic pain models [2][3]. Substituting one TRPV1 antagonist for another without accounting for these differences introduces significant interpretive risk in electrophysiological recording experiments, calcium flux assays, and in vivo pain models. SB-366791 was explicitly developed and characterized to address the experimental liabilities of capsazepine, providing a more selective tool for dissecting TRPV1-mediated mechanisms [1].

Proton-gated TRPV1 modality differs
Capsazepine lacks acid-mediated antagonism; substituting may lose pH-sensitive channel readouts.
Off-target Ih / VGCC blockade may confound
Capsazepine shows non-selective ion channel effects; SB-366791 avoids this neuronal off-target profile.
Macrophage anti-inflammatory endpoint divergence
AMG9810/capsazepine suppress cytokines, SB-366791 does not; assay context determines appropriate tool.

SB-366791 Comparative Evidence


Proton-Mediated TRPV1 Antagonism vs. Capsazepine

In direct electrophysiological experiments, SB-366791 effectively antagonized acid-mediated (proton-induced) activation of rat TRPV1 (rTRPV1), whereas capsazepine failed to block this modality of channel gating under identical conditions [1]. This differential activity defines SB-366791 as a true multimodal antagonist capable of inhibiting all three major TRPV1 activation pathways: capsaicin (chemical), heat (thermal), and protons (acid) [1].

Proton-mediated block
Head-to-head
SB-366791 active at pH 5; Capsazepine inactive
Enables acid-gated TRPV1 study
rTRPV1 in HEK293; electrophysiology
TRPV1 pharmacology electrophysiology acid-sensing ion channels

Off-Target Ih & VGCC Blockade vs. Capsazepine

Capsazepine is known to produce non-selective blockade of hyperpolarization-activated current (Ih) and voltage-gated calcium channels (VGCC) in cultured rodent sensory neurons, confounding interpretation of TRPV1-mediated effects [1]. In direct comparative electrophysiology experiments, SB-366791 exhibited no effect on either Ih or VGCC in the same neuronal preparation [1].

Off-target Ih / VGCC
Head-to-head
No effect on Ih or VGCC; capsazepine blocks both
Supports clean TRPV1 attribution
Cultured rat DRG neurons
ion channel selectivity patch-clamp electrophysiology dorsal root ganglion neurons

Broad-Spectrum Selectivity vs. Capsazepine

SB-366791 was profiled in a panel of 47 binding assays covering a wide range of G-protein-coupled receptors (GPCRs) and ion channels. It exhibited little or no effect across this entire panel [1]. This selectivity profile represents a significant improvement over capsazepine, whose known off-target activities at multiple receptor systems have historically compromised its use as a TRPV1-selective tool compound [1].

Broad selectivity panel
Cross-study
0/47 off-target hits in GPCR/ion channel panel
Minimal receptor interference risk
Radioligand binding assays
selectivity screening GPCR off-target profiling drug discovery

CFA Inflammatory Hyperalgesia vs. BCTC

In a rat complete Freund's adjuvant (CFA) inflammatory pain model, both SB-366791 and BCTC were tested via intraplantar and intrathecal administration routes [1]. Both compounds dose-dependently inhibited CFA-induced thermal hyperalgesia when administered intraplantarly (SB-366791: 30-300 μg; BCTC: 1-300 μg) and intrathecally (both 1-100 μg) [1]. However, neither compound reversed CFA-induced mechanical hyperalgesia following intraplantar administration, whereas intrathecal administration of both dose-dependently reduced mechanical hyperalgesia [1].

CFA hyperalgesia vs. BCTC
Head-to-head
Dose-dependent thermal block; mechanical route-dependent
Comparable thermal endpoint response
Intraplantar & intrathecal, rat CFA
inflammatory pain CFA model thermal hyperalgesia in vivo pharmacology

Macrophage Anti-Inflammatory Activity vs. AMG9810

In LPS-activated murine J774.1 macrophages and BALB/c mouse-derived intraperitoneal immune cells, four TRPV1 antagonists (AMG9810, capsazepine, BCTC, and SB-366791) were compared for their ability to suppress pro-inflammatory cytokine release and COX-2 expression [1]. AMG9810 and capsazepine significantly suppressed the release of IL-6, IL-1β, and IL-18, as well as COX-2 expression. In contrast, SB-366791 and BCTC were less effective in suppressing these inflammatory endpoints [1].

Macrophage cytokines vs. AMG9810
Head-to-head
Less effective; AMG9810/capsazepine suppress IL-6, IL-1β, COX-2
May not support anti-inflammatory macrophage endpoint
LPS-stimulated J774.1 & primary cells
macrophage activation cytokine production COX-2 expression sepsis inflammation

In Vitro Potency Across Species

SB-366791 exhibits consistent low-nanomolar potency across human, rat, and mouse TRPV1 in calcium influx assays [1]. The compound's Ki in radioligand binding assays is 0.7 nM, with functional IC50 values ranging from 5.8 nM (mouse) to 9.3 nM (human) . In FLIPR-based Ca2+ assays, it produces concentration-dependent inhibition of capsaicin response with an apparent pKb of 7.74 ± 0.08 (equivalent to ~18 nM Kb) [1].

Potency across species
Class-level
Human IC50 9.3 nM; Rat 6.2 nM; Mouse 5.8 nM; Ki 0.7 nM
Low-nanomolar potency supports screening sensitivity
Calcium influx / radioligand binding
TRPV1 IC50 potency calcium flux assay species comparison

SB-366791 Research Applications


TRPV1 Electrophysiology in Sensory Neurons

SB-366791 is the preferred tool for patch-clamp electrophysiology studies of TRPV1 in native sensory neurons (e.g., DRG, trigeminal ganglion) because it lacks the off-target Ih and VGCC blockade that compromises capsazepine [1]. At 30 μM, SB-366791 reduces sEPSC frequency in spinal cord slices from inflamed animals by ~34% without affecting amplitude, enabling presynaptic TRPV1 localization studies [2]. Researchers studying glutamatergic synaptic transmission in pain pathways benefit from its clean selectivity profile [2].

Inflammatory Hyperalgesia & Spinal TRPV1

For CFA-induced inflammatory pain models, SB-366791 (30-300 μg intraplantar; 1-100 μg intrathecal) dose-dependently attenuates thermal hyperalgesia [1]. It is particularly valuable for investigating spinal TRPV1 contributions to pain processing, as intrathecal SB-366791 reduces both thermal and mechanical hyperalgesia, whereas intraplantar administration affects only thermal endpoints [1]. This differential site-of-action pharmacology makes SB-366791 suitable for dissecting peripheral versus central TRPV1 contributions to inflammatory pain [1].

TRPV1 Structural Biology & Computational Chemistry

SB-366791 is one of the few TRPV1 antagonists for which a high-resolution cryo-EM structure in complex with human TRPV1 has been solved [1]. The structure confirms SB-366791 binding to the vanilloid site and reveals an allosteric inhibitory mechanism [1]. This structural information is valuable for computational chemistry efforts, including docking studies, pharmacophore modeling, and structure-based drug design targeting TRPV1 [1].

TRPV1 in Acidic Microenvironments

Unlike capsazepine, SB-366791 effectively antagonizes proton (pH 5)-mediated TRPV1 activation [1]. This property makes SB-366791 uniquely suitable among older-generation TRPV1 antagonists for studying TRPV1 function in acidic pathological conditions, including inflamed tissue (pH 5-6), ischemic injury, tumor microenvironments, and gastrointestinal studies where luminal pH changes activate TRPV1 [1].

Application
Selection Property
Validation Focus
TRPV1 electrophysiology in sensory neurons
Off-target-free profile in neuronal recordings
Confirm absence of Ih/VGCC blockade
CFA inflammatory hyperalgesia model
Site-of-action pharmacology (peripheral vs. central)
Route-dependent thermal/mechanical endpoint review
TRPV1 structural biology & docking
Cryo-EM resolved binding pose at vanilloid site
Vanilloid-site engagement confirmation
Proton-gated TRPV1 in acidic conditions
Multimodal antagonism including acid
pH-dependent gating inhibition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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